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1-Bromo-2-chloro-6-fluoro-4-nitrobenzene

Catalog No.
S15454237
CAS No.
M.F
C6H2BrClFNO2
M. Wt
254.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chloro-6-fluoro-4-nitrobenzene

Product Name

1-Bromo-2-chloro-6-fluoro-4-nitrobenzene

IUPAC Name

2-bromo-1-chloro-3-fluoro-5-nitrobenzene

Molecular Formula

C6H2BrClFNO2

Molecular Weight

254.44 g/mol

InChI

InChI=1S/C6H2BrClFNO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H

InChI Key

DZLIBAGDVVFJRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)[N+](=O)[O-]

1-Bromo-2-chloro-6-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of a bromine atom at the first position, a chlorine atom at the second position, a fluorine atom at the sixth position, and a nitro group at the fourth position of a benzene ring. Its molecular formula is C6H2BrClFNO2C_6H_2BrClFNO_2 and it has a molecular weight of approximately 254.44 g/mol. This compound is notable for its complex substitution pattern, which influences its chemical reactivity and biological activity.

Typical of aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The presence of electron-withdrawing groups like nitro can facilitate nucleophilic substitutions at positions ortho or para to these groups.
  • Electrophilic Aromatic Substitution: The bromine and chlorine substituents can direct further electrophilic substitutions, although the nitro group significantly deactivates the ring towards electrophilic attack.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and reactivity.

The biological activity of 1-Bromo-2-chloro-6-fluoro-4-nitrobenzene has been explored in various contexts, particularly in relation to its potential as a pharmaceutical intermediate. Compounds with similar structures have exhibited antimicrobial and herbicidal properties. The specific interactions of this compound with biological systems require further investigation, but its structure suggests potential activity against certain pathogens or pests due to the presence of halogens and the nitro group.

Several synthetic routes have been developed for producing 1-Bromo-2-chloro-6-fluoro-4-nitrobenzene:

  • Diazotization Method: This involves diazotizing 2-chloro-4-fluoroaniline followed by bromination. The reaction typically employs sodium nitrite as the diazotizing agent and cuprous bromide as the brominating agent, often in aqueous solutions under controlled temperatures .
  • Electrophilic Substitution: Starting from simpler halogenated benzene derivatives, electrophilic substitution reactions can introduce additional substituents, allowing for the synthesis of this compound through careful control of reaction conditions.
  • Multi-step Synthesis: More complex synthetic pathways may involve multiple steps where intermediates are formed and subsequently transformed into 1-Bromo-2-chloro-6-fluoro-4-nitrobenzene through various functional group modifications.

1-Bromo-2-chloro-6-fluoro-4-nitrobenzene finds applications in several fields:

  • Agricultural Chemistry: It serves as an intermediate in the synthesis of herbicides and pesticides due to its biological activity against weeds and pests.
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses, especially in developing drugs with anti-inflammatory or antimicrobial properties.
  • Material Science: The compound may be utilized in synthesizing advanced materials or as a building block for more complex organic compounds.

Interaction studies involving 1-Bromo-2-chloro-6-fluoro-4-nitrobenzene focus on its behavior in biological systems and its reactivity with other chemical species. Investigations typically assess:

  • Reactivity with Biological Targets: Understanding how this compound interacts with enzymes or receptors can provide insights into its potential medicinal applications.
  • Environmental Impact: Studies on how this compound degrades in environmental conditions are crucial for assessing its safety and ecological footprint.

Several compounds share structural similarities with 1-Bromo-2-chloro-6-fluoro-4-nitrobenzene. Here’s a comparison highlighting their uniqueness:

Compound NameStructureSimilarity IndexUnique Features
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneC₆H₃BrClFNO₂0.80Different positioning of halogens and nitro group
5-Bromo-1-chloro-2-fluoro-3-nitrobenzeneC₆H₃BrClFNO₂0.90Variation in positions leading to different reactivity
1-Bromo-4-chloro-2-fluoro-5-nitrobenzeneC₆H₃BrClFNO₂0.81Similar halogenation but different substitution pattern
1-Chloro-2,4-difluoro-5-nitrobenzeneC₆H₃ClF₂NO₂0.80Presence of two fluorine atoms changes properties significantly
1-Bromo-2-chloro-4-nitrobenzeneC₆H₃BrClNO₂0.78Lacks fluorine which alters chemical behavior

These comparisons illustrate that while these compounds share similar functional groups, their unique structural arrangements lead to differing chemical behaviors and potential applications. Each compound's specific combination of substituents affects its reactivity, stability, and biological activity, making them suitable for various applications in chemistry and pharmacology.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

252.89415 g/mol

Monoisotopic Mass

252.89415 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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